4-tert-Butylcyclohexyl methanimidate

Description

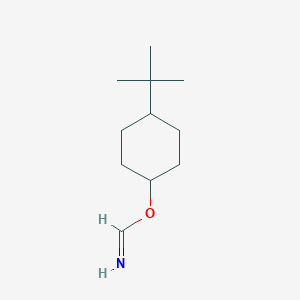

4-tert-Butylcyclohexyl methanimidate is an organic compound characterized by a cyclohexyl backbone substituted with a tert-butyl group at the 4-position and a methanimidate functional group (N=C-O-). Methanimidates are imidate esters, which are versatile intermediates in organic synthesis, particularly in the formation of heterocycles and as protecting groups for amines. The tert-butyl substituent confers steric bulk and hydrophobicity, influencing the compound’s reactivity, stability, and solubility .

Properties

CAS No. |

748713-84-0 |

|---|---|

Molecular Formula |

C11H21NO |

Molecular Weight |

183.29 g/mol |

IUPAC Name |

(4-tert-butylcyclohexyl) methanimidate |

InChI |

InChI=1S/C11H21NO/c1-11(2,3)9-4-6-10(7-5-9)13-8-12/h8-10,12H,4-7H2,1-3H3 |

InChI Key |

KEVSKBXEOYJEPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)OC=N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butylcyclohexyl methanimidate typically involves the hydrogenation of 4-tert-butylphenol to produce 4-tert-butylcyclohexanol, which is then converted to the methanimidate derivative. The hydrogenation process is carried out in the presence of a rhodium catalyst and a solvent, with hydrogen chloride or sulfuric acid as additives . The reaction conditions include elevated temperatures and superatmospheric pressures to ensure efficient conversion.

Industrial Production Methods

Industrial production of 4-tert-Butylcyclohexyl methanimidate follows similar synthetic routes but on a larger scale. The use of biocatalysts, such as carbonyl reductase (CRED) enzymes, has been explored to achieve high enantioselectivity and yield . These biocatalysts offer advantages such as mild reaction conditions and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butylcyclohexyl methanimidate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the methanimidate group to amines or other reduced forms.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed

The major products formed from these reactions include cyclohexanone derivatives, cyclohexylamines, and substituted cyclohexyl compounds.

Scientific Research Applications

4-tert-Butylcyclohexyl methanimidate has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-tert-Butylcyclohexyl methanimidate involves its interaction with molecular targets, such as enzymes and receptors. The methanimidate group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The pathways involved include enzyme inhibition and receptor binding, which can result in various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key differences between 4-tert-butylcyclohexyl methanimidate and structurally related compounds:

Key Insights:

- Steric Effects : The tert-butyl group in 4-tert-butylcyclohexyl methanimidate reduces reaction rates in sterically hindered environments compared to smaller substituents (e.g., methyl in 2,6-dimethyl derivatives) .

- Functional Group Reactivity : Methanimidates are more reactive toward nucleophiles than esters (e.g., 4-tert-butylcyclohexyl acetate), making them preferable for forming covalent adducts in synthesis .

Yield Considerations :

- Substituent size impacts reaction efficiency. For example, tert-butyl groups may lower yields compared to methyl due to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.